

A Comparative Guide to the Biological Activities of 2-Bromo-4-methylphenol Derivatives

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Compound of Interest

Compound Name: 2-Bromo-4-methylphenol

Cat. No.: B149215

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various derivatives of **2-Bromo-4-methylphenol**, focusing on their antioxidant, anticancer, and antimicrobial properties. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further research.

Executive Summary

Derivatives of **2-Bromo-4-methylphenol** have demonstrated a range of biological activities, positioning them as compounds of interest for further investigation in drug discovery. Notably, certain methylated and acetylated derivatives have exhibited significant antioxidant and anticancer effects. While data on the parent compound, **2-Bromo-4-methylphenol**, is limited in comparative studies, the analysis of its derivatives provides valuable insights into structure-activity relationships. The antioxidant properties of these compounds are, in part, attributed to their ability to activate the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress.

Data Presentation

Antioxidant Activity

The antioxidant capacity of **2-Bromo-4-methylphenol** derivatives has been evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-

ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value, representing the concentration of the compound required to scavenge 50% of the free radicals, is a common metric for comparison.

Table 1: Antioxidant Activity of Bromophenol Derivatives (DPPH Assay)

| Compound | IC50 (µg/mL) | Reference |
|---------------|--------------|-----------|
| BHT | 4.12 | [1] |
| Derivative 25 | 4.27 | [1] |
| Derivative 1 | 6.41 | [1] |
| Derivative 27 | 6.86 | [1] |
| Derivative 28 | 10.66 | [1] |
| BHA | 11.17 | [1] |
| Trolox | 11.75 | [1] |
| α-Tocopherol | 23.89 | [1] |
| Derivative 2 | 30.13 | [1] |
| Derivative 26 | 231.00 | [1] |

Note: The specific structures for derivatives 1, 2, and 25-28 can be found in the cited reference. BHT, BHA, Trolox, and α-Tocopherol are standard antioxidant compounds used for comparison.

Anticancer Activity

The cytotoxic effects of **2-Bromo-4-methylphenol** derivatives have been investigated against various cancer cell lines. The human chronic myelogenous leukemia cell line, K562, has been a notable model for these studies. The IC50 value, indicating the concentration of the compound that inhibits 50% of cell growth, is used to quantify anticancer activity.

Table 2: Anticancer Activity of Bromophenol Derivatives against K562 Leukemia Cells

| Compound | Incubation Time (h) | IC50 (μM) | Reference |
|---|---------------------|-----------|-----------|
| (oxybis(methylene)bis (2-bromo-6-methoxy- 4,1-phenylene) diacetate) (4b-4) | 24 | 11.09 | [2] |
| 48 | 9.46 | [2] | |
| 72 | 8.09 | [2] | |

One study found that among a series of synthesized methylated and acetylated bromophenol derivatives, compound 4b-4 exhibited the most potent inhibitory effect on K562 cell viability[3]. Further investigation revealed that this compound induced apoptosis in K562 cells[3].

Antimicrobial Activity

The antimicrobial properties of bromophenol derivatives have been explored against various pathogens, including the Gram-positive bacterium *Staphylococcus aureus*. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

Table 3: Antimicrobial Activity of Bromophenol Derivatives against *Staphylococcus aureus*

| Compound | MIC (μg/mL) | Reference |
|------------------------------------|-------------|-----------|
| 2,7- dibromophenanthrenequinone | 20 | [3] |
| 3,6- dibromophenanthrenequinone | 50 | [3] |

Note: These compounds are complex brominated structures and not direct derivatives of **2-Bromo-4-methylphenol**, but they illustrate the antimicrobial potential of brominated phenols.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is a common method to determine the antioxidant activity of compounds.

- **Reagent Preparation:** A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
- **Reaction Mixture:** A specific volume of the test compound at various concentrations is mixed with the DPPH solution. A control containing the solvent instead of the test compound is also prepared.
- **Incubation:** The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
- **Measurement:** The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- **Calculation:** The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
- **IC50 Determination:** The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

MTT Cell Viability Assay

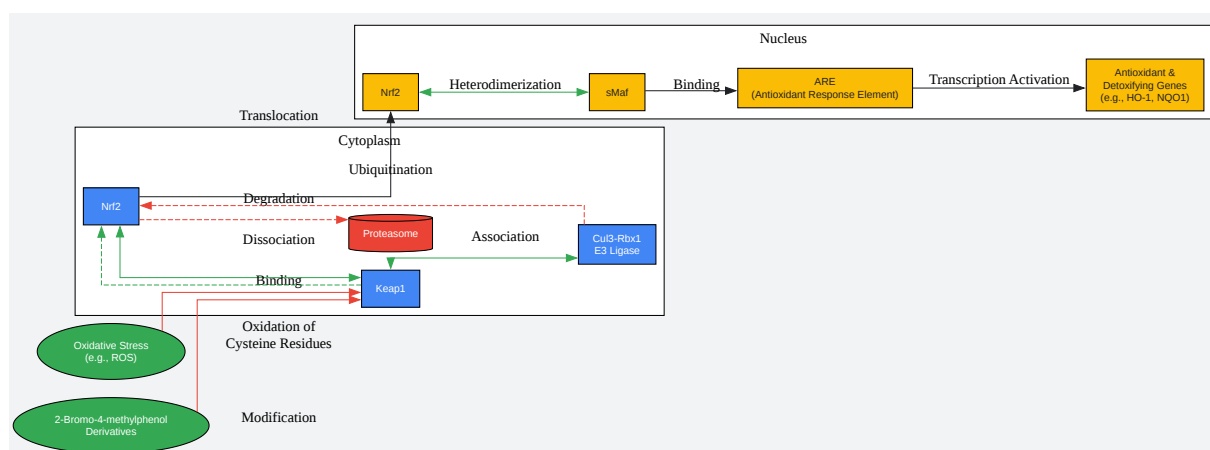
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

- **Cell Seeding:** Cells (e.g., K562) are seeded in a 96-well plate at a specific density and allowed to attach or stabilize overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

- Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
- Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader.
- Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value is calculated from the dose-response curve.

Mandatory Visualizations

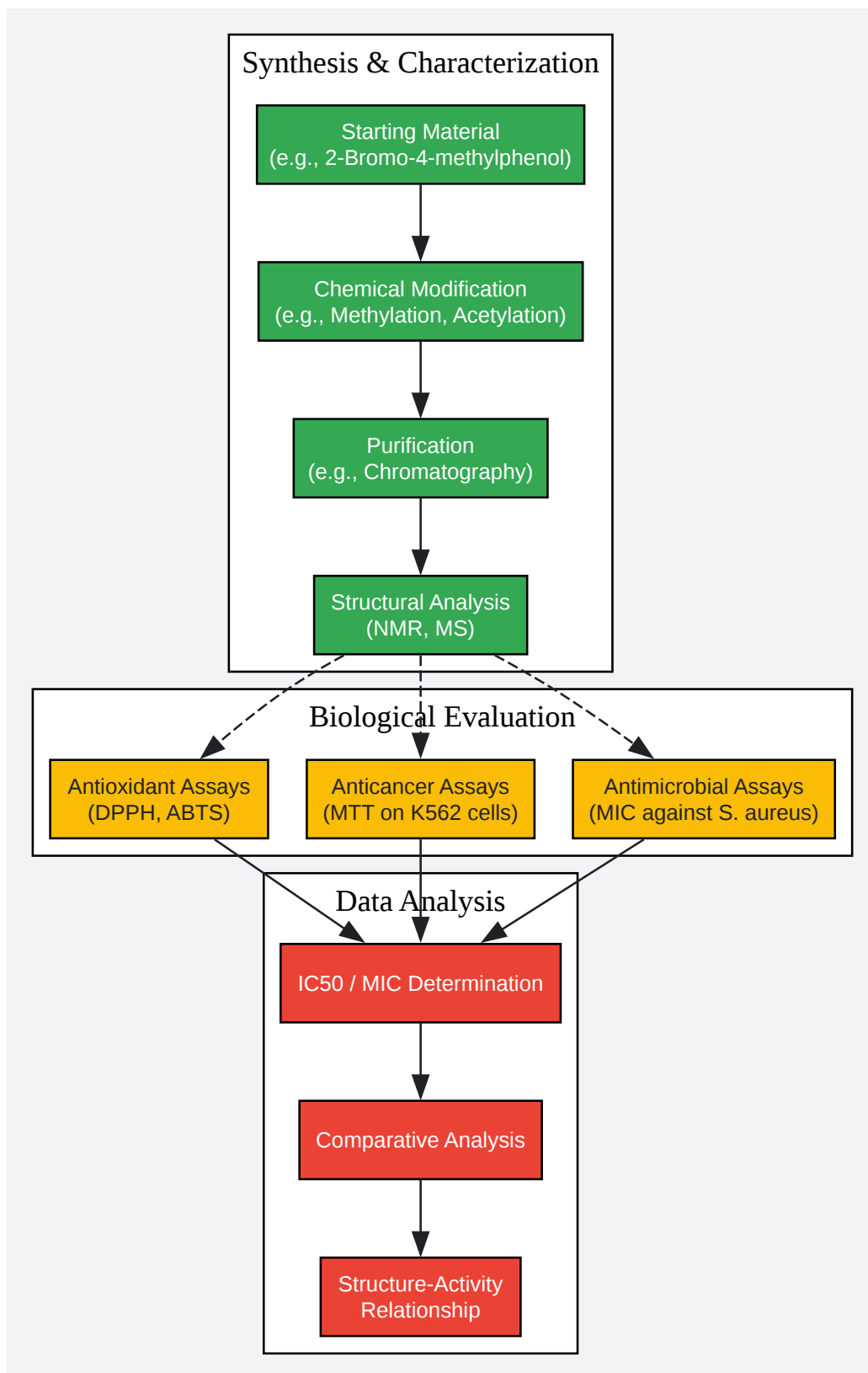
Signaling Pathway



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Caption: Nrf2 Signaling Pathway Activation.

Experimental Workflow



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Caption: Experimental Workflow for Derivative Evaluation.

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